2-(4-fluorophenyl)-1-[4-(oxolan-3-yl)-1,4-diazepan-1-yl]ethan-1-one
Description
Properties
IUPAC Name |
2-(4-fluorophenyl)-1-[4-(oxolan-3-yl)-1,4-diazepan-1-yl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23FN2O2/c18-15-4-2-14(3-5-15)12-17(21)20-8-1-7-19(9-10-20)16-6-11-22-13-16/h2-5,16H,1,6-13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBGIJIGUWNRTCH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN(C1)C(=O)CC2=CC=C(C=C2)F)C3CCOC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23FN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-fluorophenyl)-1-[4-(oxolan-3-yl)-1,4-diazepan-1-yl]ethan-1-one typically involves multi-step organic reactions. The process begins with the preparation of the fluorophenyl intermediate, followed by the introduction of the diazepane ring. Common reagents used in these reactions include fluorobenzene, tetrahydrofuran, and diazepane derivatives. Reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process.
Chemical Reactions Analysis
Types of Reactions
2-(4-fluorophenyl)-1-[4-(oxolan-3-yl)-1,4-diazepan-1-yl]ethan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Nucleophiles like amines and thiols can be employed under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
2-(4-fluorophenyl)-1-[4-(oxolan-3-yl)-1,4-diazepan-1-yl]ethan-1-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its pharmacological properties, including potential therapeutic effects.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(4-fluorophenyl)-1-[4-(oxolan-3-yl)-1,4-diazepan-1-yl]ethan-1-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
A detailed comparison with analogs highlights the impact of substituents on physicochemical and biological properties:
Table 1: Structural and Functional Comparison
Key Observations:
Chlorophenoxy in increases hydrophobicity, which may reduce aqueous solubility compared to the target’s fluorophenyl group .
Diazepane/Oxolan Modifications: The oxolan-3-yl substituent on diazepane (target) introduces polarity, likely improving solubility over non-oxygenated analogs like azepane derivatives ().
Biological Implications: The antipsychotic activity of the butanone analog () suggests that diazepane-linked fluorophenyl ketones may target dopamine or serotonin receptors. The target compound’s shorter ethanone chain might reduce binding affinity but improve pharmacokinetics . Safety profiles of fluorophenyl-containing compounds (e.g., acute toxicity in ) recommend stringent handling protocols for the target compound .
Research Findings and Data Gaps
- Physicochemical Data: Melting points, solubility, and stability metrics for the target compound are absent; inferences are drawn from analogs (e.g., ’s propanone derivative melts at 137–138°C) .
- Biological Activity : The diazepane-oxolan scaffold’s role in CNS targeting () warrants further investigation for the target compound .
Q & A
Basic Research Questions
Q. What are the primary synthetic routes for 2-(4-fluorophenyl)-1-[4-(oxolan-3-yl)-1,4-diazepan-1-yl]ethan-1-one, and how are reaction conditions optimized?
- Methodological Answer : The compound is typically synthesized via multi-step coupling reactions. For example, fluorophenylacetone derivatives are coupled with oxolan-substituted diazepane precursors using nucleophilic substitution or amidation. Reaction optimization involves adjusting solvent polarity (e.g., dichloromethane or DMF), temperature (0–80°C), and catalysts (e.g., triethylamine). Purification via column chromatography with gradient elution (hexane/ethyl acetate) ensures high yields (>70%) and purity (>95%) .
Q. How is the molecular structure of this compound validated experimentally?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F) confirms connectivity, while High-Resolution Mass Spectrometry (HRMS) verifies molecular weight. X-ray crystallography (using SHELX programs) resolves stereochemistry and torsion angles, critical for understanding conformational flexibility .
Q. What safety protocols are recommended for handling this compound in laboratory settings?
- Methodological Answer : Use fume hoods, nitrile gloves, and safety goggles. Avoid inhalation/ingestion; in case of exposure, rinse skin with soap/water and seek medical advice. Store in sealed containers at 2–8°C. Dispose of waste via licensed hazardous chemical disposal services .
Advanced Research Questions
Q. How can researchers optimize the compound’s pharmacokinetic properties for in vivo studies?
- Methodological Answer : Derivatization strategies (e.g., prodrug formulations) improve solubility and bioavailability. LogP values are optimized via substituent modification (e.g., replacing oxolan with smaller heterocycles). Metabolic stability is assessed using liver microsome assays, followed by LC-MS/MS metabolite profiling .
Q. What experimental approaches resolve contradictions in reported biological activities (e.g., enzyme inhibition vs. receptor antagonism)?
- Methodological Answer : Comparative dose-response assays (IC₅₀ vs. EC₅₀) under standardized conditions (pH, temperature) clarify mechanisms. Radioligand binding assays and CRISPR-edited cell lines validate target specificity. Conflicting data may arise from assay interference (e.g., fluorescence quenching) or off-target effects .
Q. How can computational modeling predict the compound’s interaction with novel biological targets?
- Methodological Answer : Molecular docking (AutoDock Vina) and molecular dynamics simulations (GROMACS) model binding modes to receptors (e.g., GPCRs, kinases). Pharmacophore mapping identifies critical interactions (e.g., hydrogen bonds with fluorophenyl groups). Validation via site-directed mutagenesis confirms predicted binding sites .
Q. What analytical techniques ensure batch-to-batch consistency in purity and enantiomeric excess?
- Methodological Answer : Chiral HPLC (Chiralpak columns) with UV detection quantifies enantiomeric excess (>98%). Quantitative ¹⁹F NMR using trifluoroacetic acid as an internal standard assesses purity. Accelerated stability studies (40°C/75% RH for 4 weeks) monitor degradation .
Q. How do environmental factors (pH, light) influence the compound’s stability in solution?
- Methodological Answer : Stability is assessed via forced degradation studies:
- Acidic/alkaline conditions : 0.1M HCl/NaOH at 37°C for 24h.
- Oxidative stress : 3% H₂O₂ for 6h.
- Photolysis : UV light (254 nm) for 48h.
LC-MS identifies degradation products (e.g., defluorination or ring-opening) .
Q. What strategies improve selectivity for diazepane-based analogs in structure-activity relationship (SAR) studies?
- Methodological Answer : Systematic substitution of the oxolan ring (e.g., replacing with tetrahydrofuran or pyrrolidine) modulates steric and electronic effects. Parallel synthesis generates analogs for SAR libraries. Functional assays (e.g., cAMP inhibition for GPCR targets) prioritize high-selectivity candidates .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
